2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-phenylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)thiosemicarbazide
- 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)hydrazine
Uniqueness
Compared to similar compounds, 2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide may exhibit unique properties due to the presence of the acetamide group. This functional group can influence the compound’s solubility, reactivity, and ability to form hydrogen bonds, potentially enhancing its biological activity and making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-15(18-16-19-17-11-22-16)10-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,20) |
InChI Key |
LYRWFIQVVVAMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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